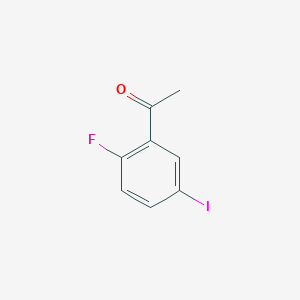

2'-Fluoro-5'-iodoacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-5-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAFYGBEQFBNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298716 | |

| Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-66-9 | |

| Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 2'-Fluoro-5'-iodoacetophenone

[1]

Part 1: Executive Summary & Identification

2'-Fluoro-5'-iodoacetophenone is a highly specialized halogenated aromatic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its structure features an acetophenone core substituted with a fluorine atom at the ortho (2') position and an iodine atom at the meta (5') position relative to the acetyl group.[1]

This specific substitution pattern renders the molecule a "privileged scaffold" in medicinal chemistry.[1] The 5'-iodine serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 2'-fluorine modulates metabolic stability, lipophilicity, and conformational preference.[1]

Critical Identification Data

| Parameter | Value |

| CAS Number | 1159512-66-9 |

| IUPAC Name | 1-(2-Fluoro-5-iodophenyl)ethanone |

| Molecular Formula | C₈H₆FIO |

| Molecular Weight | 264.04 g/mol |

| SMILES | CC(=O)C1=C(F)C=CC(I)=C1 |

| InChI Key | PAAFYGBEQFBNDA-UHFFFAOYSA-N |

⚠️ CAUTION: Isomer Confusion Do not confuse this compound with its regioisomer, 5'-Fluoro-2'-iodoacetophenone (CAS 914225-70-0) , which is a key intermediate for the ALK inhibitor Lorlatinib.[1] Ensure the CAS number matches your specific structural requirement (F at 2', I at 5').[1]

Part 2: Physicochemical Properties

The following data aggregates experimental and predicted values essential for process handling and isolation.

| Property | Value | Source/Note |

| Appearance | Off-white to pale yellow solid/oil | Depending on purity/crystallinity |

| Boiling Point | ~270 °C (Predicted) | High boiling point requires vacuum distillation |

| Melting Point | 46–48 °C | Low-melting solid; may exist as supercooled liquid |

| Density | 1.87 g/cm³ | High density due to iodine content |

| LogP | 2.4 | Moderate lipophilicity |

| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water |

Part 3: Synthetic Methodologies

The synthesis of this compound relies on exploiting the cooperative directing effects of the substituents on the benzene ring.

Method A: Direct Regioselective Iodination (Scale-Up Route)

This method utilizes Electrophilic Aromatic Substitution (EAS).[1] The starting material, 2'-fluoroacetophenone, contains two directing groups:[2]

-

Fluorine (2-position): An ortho/para director (activating).[1]

-

Acetyl (1-position): A meta director (deactivating).

Both groups cooperatively direct the incoming electrophile (I⁺) to the 5-position (para to Fluorine, meta to Acetyl).[1]

Protocol:

-

Reagents: 2'-Fluoroacetophenone (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Trifluoroacetic acid (TFA).[1]

-

Setup: Dissolve 2'-fluoroacetophenone in TFA (0.5 M concentration).

-

Reaction: Add NIS portion-wise at 0°C to control the exotherm. Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quench: Pour into ice-water and neutralize with saturated NaHCO₃. Add Na₂S₂O₃ solution to quench unreacted iodine (indicated by color change from purple/brown to yellow).[1]

-

Purification: Extract with Ethyl Acetate. The crude product is purified via silica gel chromatography (Hexanes/EtOAc 95:5).[1]

Expert Insight: The use of TFA is critical. It protonates the NIS, enhancing the electrophilicity of the iodine species (

equivalent), and may also hydrogen-bond with the acetyl oxygen, increasing the bulk of the acetyl group and discouraging ortho-substitution at the 6-position.

Method B: Weinreb Amide Coupling (High-Precision Route)

For applications requiring absolute regiocontrol without trace isomers, a modular approach starting from 2-fluoro-5-iodobenzoic acid is preferred.[1]

-

Activation: Convert 2-fluoro-5-iodobenzoic acid to its acid chloride (SOCl₂) or activate with EDC/HOBt.

-

Amidation: React with N,O-dimethylhydroxylamine to form the Weinreb amide.

-

Grignard Addition: Treat the Weinreb amide with Methylmagnesium bromide (MeMgBr) at -78°C in THF.

-

Hydrolysis: Acidic workup releases the ketone.[1]

Part 4: Reaction Engineering & Reactivity Profile

The following diagram illustrates the electronic directing effects governing the synthesis and the downstream reactivity of the scaffold.

Caption: Synthesis via cooperative directing effects and divergent downstream applications.

Structural & Conformational Insights

Recent structural studies (NMR and X-ray) indicate that 2'-fluoroacetophenone derivatives predominantly adopt an s-trans conformation .[1] The carbonyl oxygen and the fluorine atom orient away from each other to minimize dipole-dipole repulsion.[1] This pre-organized conformation can be pivotal when the molecule is used as a ligand or in binding pockets, as it reduces the entropic penalty of binding.

Part 5: Applications in Drug Discovery[4][5]

Bioisosteric Replacement

The 2'-fluoro group acts as a bioisostere for hydrogen or a hydroxyl group but blocks metabolic oxidation at the ortho-position.[1] The C-F bond is highly stable and alters the pKa of nearby functional groups.

Late-Stage Diversification

The 5'-iodine atom is the "workhorse" of this scaffold.[1] It allows researchers to introduce complex heterocycles late in the synthetic sequence using mild cross-coupling conditions, preserving the sensitive ketone and fluorine functionalities.

Key Reactions:

Part 6: Safety & Handling

Signal Word: WARNING

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Lachrymator Potential: Like many alpha-halo or aromatic ketones, this compound can be irritating to mucous membranes.[1] Handle only in a fume hood.

-

Storage: Light sensitive. The C-I bond can undergo homolytic cleavage upon prolonged exposure to UV light, liberating iodine and darkening the sample.[1] Store in amber vials under inert atmosphere (Ar/N₂) at 2–8°C.

References

-

PubChem. 1-(2-Fluoro-5-iodophenyl)ethanone (Compound). National Library of Medicine.[1] Available at: [Link][1]

- Tsuzuki, S. et al.Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. Journal of Physical Chemistry A, 2021.

-

Jereb, M. et al. Iodination of aryl alkyl ketones. Synthesis, 2003.[1][3] (Methodology grounding for iodination).

Sources

- 1. 1-(5-Fluoro-2-iodophenyl)ethanone | C8H6FIO | CID 29934881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Direct α-Iodination of Aryl Alkyl Ketones by Elemental Iodine Activated by Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) [organic-chemistry.org]

2'-Fluoro-5'-iodoacetophenone molecular weight

An In-depth Technical Guide to 2'-Fluoro-5'-iodoacetophenone: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic ketone of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, explore validated synthetic pathways, and illuminate its role as a critical building block in the synthesis of targeted therapeutics. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols, grounded in authoritative scientific literature.

The Strategic Role of Halogenated Scaffolds in Medicinal Chemistry

The introduction of halogen atoms, particularly fluorine and iodine, into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the iodo group serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This compound embodies the strategic combination of these two halogens on a simple, yet powerful, acetophenone framework. This positions it as a highly valuable starting material for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical and Molecular Characteristics

A precise understanding of a compound's properties is fundamental to its effective application in synthesis and development.

Chemical Identity

The key identifiers and molecular properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-Fluoro-5-iodophenyl)ethan-1-one | [3][4] |

| Synonyms | 1-(2-Fluoro-5-iodophenyl)ethanone, 1-acetyl-2-fluoro-5-iodobenzene | [3][4] |

| CAS Number | 1159512-66-9 | [3] |

| Molecular Formula | C₈H₆FIO | [4][5] |

| Molecular Weight | 264.04 g/mol | [3][5][6] |

| InChI Key | PAAFYGBEQFBNDA-UHFFFAOYSA-N | [3][4] |

Note on Isomers: It is critical to distinguish this compound (CAS 1159512-66-9) from its isomer, 5'-Fluoro-2'-iodoacetophenone (CAS 914225-70-0). While structurally similar, their distinct substitution patterns lead to different reactivity and applications. For instance, the 5'-fluoro-2'-iodo isomer is a known reactant in the preparation of the potent macrocyclic ALK inhibitor PF-06463922.[5][7][8]

Physical and Spectroscopic Data

| Property | Value | Source(s) |

| Appearance | Solid-Powder | [3] |

| Boiling Point | 46-46.5 °C | [3] |

| Purity | Typically ≥97-99% | [3][4] |

| Storage Temperature | Ambient Temperature | [3] |

| Solubility | Slightly soluble in water | [5][7] |

| Sensitivity | Light Sensitive | [5][7][8] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is achievable through established organic chemistry reactions. The choice of pathway often depends on the availability of starting materials and the desired scale of production.

Retrosynthetic Analysis and Proposed Workflow

A logical retrosynthetic approach involves the Friedel-Crafts acylation of a suitable di-halogenated benzene precursor. This is often the most direct and efficient method.

Caption: Retrosynthetic analysis and forward synthesis workflow for this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on standard Friedel-Crafts methodology. Researchers should perform their own risk assessment and optimization.

Materials:

-

1-Fluoro-4-iodobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and suspend it in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0°C using an ice-water bath.

-

Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise to the cooled suspension over 15 minutes. Stir the mixture for an additional 20 minutes at 0°C.

-

Substrate Addition: Add a solution of 1-fluoro-4-iodobenzene (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

The primary value of this compound lies in its utility as a versatile intermediate. The ortho-fluoro substituent can induce favorable conformations and improve metabolic stability, while the para-iodo group provides a reactive site for diversification.

Role as a Key Synthetic Building Block

The molecule's structure is pre-disposed for elaboration into more complex drug candidates. The workflow below illustrates its potential in a typical drug discovery campaign.

Caption: Synthetic utility of this compound in generating molecular diversity.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Identification

| Hazard Class | Code | Statement | Pictogram | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 | [3][7][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 | [3][7][9] |

| STOT - Single Exposure (Respiratory) | H335 | May cause respiratory irritation | GHS07 | [3][7] |

Recommended Handling and Storage Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[9]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9] Keep away from strong oxidizing agents.[5][9] The material is light-sensitive and should be stored accordingly.[5][7][8]

-

Spill Response: In case of a spill, wear appropriate PPE, absorb with an inert material, and place in a suitable container for disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery. Its combination of an ortho-fluorine atom for modulating physicochemical properties and a para-iodine atom for synthetic diversification makes it a valuable building block. By understanding its properties, synthesis, and safe handling procedures as outlined in this guide, scientists can effectively leverage this compound to accelerate the development of novel therapeutics.

References

-

Home Sunshine Pharma. (n.d.). 5'-fluoro-2'-Iodoacetophenone CAS 914225-70-0. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. Retrieved from [Link]

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). 5'-Fluoro-2'-iodoacetophenone, 97% CAS 914225-70-0. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Retrieved from [Link]

-

Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 28. Available at: [Link]

- Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.

-

Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10633–10640. Available at: [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1159512-66-9 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 5'-fluoro-2'-Iodoacetophenone | 914225-70-0 [chemicalbook.com]

- 6. 5'-Fluoro-2'-iodoacetophenone, 97% CAS 914225-70-0 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 7. 5'-fluoro-2'-Iodoacetophenone CAS 914225-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 5'-fluoro-2'-Iodoacetophenone CAS#: 914225-70-0 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Chemo-Structural Profiling of 2'-Fluoro-5'-iodoacetophenone

This guide provides a comprehensive technical analysis of 2'-Fluoro-5'-iodoacetophenone , a critical halogenated aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds.

Note on Isomer Specificity: This guide specifically addresses the 2'-Fluoro-5'-iodo isomer (CAS 1159512-66-9). Researchers must distinguish this from the regioisomer 5'-Fluoro-2'-iodoacetophenone (CAS 914225-70-0), which exhibits significantly different reactivity profiles due to the relative positioning of the halogen substituents.

A Guide to Physicochemical Properties and Synthetic Utility

Executive Summary: The "Bifunctional" Scaffold

This compound serves as a high-value "bifunctional" electrophile in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents:

-

The Iodine (C5'): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for rapid carbon-heteroatom bond formation para to the fluorine.

-

The Ketone (C1): A classic electrophile for nucleophilic addition, reduction (to chiral alcohols), or reductive amination.

-

The Fluorine (C2'): Provides metabolic stability (blocking P450 oxidation sites) and induces specific electronic dipoles that influence protein-ligand binding.

This molecule is frequently employed in the "hit-to-lead" optimization phase of drug discovery, particularly for kinase inhibitors where the 2,5-disubstituted benzene core is a common pharmacophore.

Chemical Identity & Physical Properties Matrix[1][2][3][4][5][6]

The following data aggregates experimental values from vendor certificates of analysis (CoA) and predictive modeling where primary literature is sparse.

Identity

| Parameter | Detail |

| IUPAC Name | 1-(2-Fluoro-5-iodophenyl)ethanone |

| CAS Registry Number | 1159512-66-9 |

| Molecular Formula | C₈H₆FIO |

| Molecular Weight | 264.04 g/mol |

| SMILES | CC(=O)C1=C(F)C=CC(I)=C1 |

| InChI Key | PAAFYGBEQFBNDA-UHFFFAOYSA-N |

Physical Constants

| Property | Value | Source/Note |

| Appearance | Off-white to beige crystalline solid | Experimental (Apollo Scientific) |

| Melting Point | 46.0 – 46.5 °C | Experimental [1] |

| Boiling Point | ~269 °C (at 760 mmHg) | Predicted (ACD/Labs) |

| Density | ~1.88 g/cm³ | Predicted |

| Solubility | DCM, EtOAc, THF, DMSO | Lipophilic; Insoluble in water |

| Flash Point | >110 °C | Safety Data |

Technical Insight: The relatively low melting point (46°C) requires careful handling during rotary evaporation. If the water bath is set >50°C, the product may melt into an oil, complicating crystallization. It is recommended to keep bath temperatures <40°C during solvent removal.

Structural Reactivity & Electronic Analysis

To understand how to use this molecule, one must visualize the electronic push-pull forces on the benzene ring.

-

C5-Iodine (The "Soft" Spot): The C-I bond is weak and electron-rich. The electron-withdrawing acetyl group (meta) and fluorine (para) make this iodine exceptionally prone to oxidative addition by Pd(0) species.

-

C1-Ketone (The "Hard" Spot): The carbonyl carbon is activated by the electron-withdrawing fluorine at the ortho position, making it slightly more electrophilic than unsubstituted acetophenone.

Graphviz Diagram: Electronic Activation Map

Figure 1: Functional group analysis showing the orthogonal reactivity sites. The C5-Iodine is the primary handle for skeletal construction.

Synthetic Utility: The "Self-Validating" Protocol

A common error in handling this compound is subjecting it to harsh basic conditions (e.g., refluxing KOH) which can lead to haloform-type cleavage of the acetyl group or hydrolysis of the fluoride.

The following protocol describes a Suzuki-Miyaura Coupling at the C5 position. This workflow is designed to be robust, preserving the ketone and fluorine moieties.

Experimental Protocol: C5-Arylation via Suzuki Coupling

Objective: Selective coupling of phenylboronic acid to the C5-position of this compound.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for resistance to air and high turnover.

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) — Ensures solubility of inorganic base and organic substrate.

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging: Add the acetophenone (264 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Degassing (Critical): Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon for 10 minutes.

-

Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

-

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (25 mg, 0.03 mmol) and seal the flask with a septum.

-

Reaction: Heat to 80 °C for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the product will be more polar (Rf ~0.4) or fluorescent.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (0-10% EtOAc in Hexanes).

Workflow Logic Diagram

Figure 2: Logical flow of the Suzuki coupling protocol, emphasizing the critical degassing step.

Handling, Stability & Safety (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for halogenated acetophenones (lachrymators).

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage:

-

Light Sensitive: The C-I bond can undergo homolysis under UV light. Store in amber vials.

-

Temperature: Ambient (15–25°C) is generally acceptable, but 2–8°C is preferred for long-term storage to prevent slow discoloration (iodine liberation).

-

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Sigma-Aldrich / Merck . Product Specification: this compound (CAS 1159512-66-9).[3] Retrieved from (Note: Search by CAS 1159512-66-9 on vendor site for CoA verification).

-

Apollo Scientific . Safety Data Sheet & Physical Properties: this compound. Retrieved from .

-

PubChem . Compound Summary: Acetophenone derivatives. Retrieved from .

-

Cymit Quimica . Catalog Entry: this compound.[3] Retrieved from .

Sources

2'-Fluoro-5'-iodoacetophenone synthesis from aminophenol

This technical guide details the synthesis of 2'-Fluoro-5'-iodoacetophenone , a critical pharmacophore used in the manufacturing of SGLT2 inhibitors (e.g., Empagliflozin, Canagliflozin).

While industrial routes often bypass early precursors by starting with 2-fluoroacetophenone, this guide addresses the specific requirement to engineer the molecule starting from 2-Aminophenol . This necessitates a "de novo" construction of the acetophenone core via a diazonium-fluorination sequence followed by a palladium-catalyzed acylation.

From Precursor (2-Aminophenol) to Active Intermediate

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , relies on the precise installation of three substituents on the benzene ring: an acetyl group at C1, a fluorine atom at C2, and an iodine atom at C5.

-

The Challenge: Starting from 2-Aminophenol requires two major transformations:

-

Functional Group Interconversion (FGI): Converting the C1-Amino group to a C1-Fluoro group (via Balz-Schiemann) OR converting the C1-Hydroxy group to a C1-Fluoro group (via Deoxyfluorination).

-

Scaffold Construction: Installing the acetyl group. Since Friedel-Crafts acylation of fluorophenols is often regiochemically promiscuous, a Palladium-catalyzed cross-coupling approach via an aryl triflate is the most robust method to convert the phenolic oxygen into an acetyl group.

-

Regioselective Iodination: The final step utilizes the orthogonal directing effects of the fluoro (ortho/para-directing) and acetyl (meta-directing) groups to selectively iodinate position C5.

-

Synthetic Pathway Visualization

Figure 1: Step-wise transformation from 2-Aminophenol to the target iodinated acetophenone.

Detailed Experimental Protocols

Phase 1: The "Aminophenol to Fluoro-Core" Transformation

Objective: Convert 2-Aminophenol to 2-Fluorophenol.

Rationale: Direct fluorination is hazardous. The Balz-Schiemann reaction is the industry standard for converting anilines to aryl fluorides.

Protocol:

-

Diazotization: Suspend 2-Aminophenol (1.0 eq) in 48% tetrafluoroboric acid (HBF₄) at -5°C.

-

Addition: Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining temperature <0°C. Stir for 1 hour.

-

Isolation: The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold ether/ethanol (1:1). Caution: Dry diazonium salts can be explosive.

-

Decomposition: Heat the salt gently (dry or in decalin) to 100-120°C. Nitrogen gas evolves, yielding 2-Fluorophenol .

-

Purification: Steam distillation or vacuum distillation.

Critical Control Point: Ensure complete removal of water before the thermal decomposition step to prevent phenol formation (hydrolysis) instead of fluorination.

Phase 2: Scaffold Construction (The "Linker" Step)

Objective: Convert 2-Fluorophenol to 2-Fluoroacetophenone.

Rationale: We cannot simply "add" an acetyl group to 2-fluorophenol without getting mixtures. We must replace the hydroxyl group with an acetyl group. This is achieved by activating the phenol as a triflate and coupling it with a vinyl ether (a masked acetyl group).

Step 2A: Triflate Activation

-

Dissolve 2-Fluorophenol (1.0 eq) in DCM with Pyridine (2.0 eq) at 0°C.

-

Add Triflic Anhydride (Tf₂O, 1.1 eq) dropwise.

-

Stir at RT for 2 hours. Quench with water, extract with DCM.

-

Result: 2-Fluorophenyl trifluoromethanesulfonate .

Step 2B: Palladium-Catalyzed Acetylation (Heck-Type)

-

Reagents: Combine the Triflate (1.0 eq), Butyl Vinyl Ether (2.0 eq), Pd(OAc)₂ (3 mol%), and DPPP (Bis(diphenylphosphino)propane, 6 mol%) in DMF.

-

Base: Add Triethylamine (2.5 eq).

-

Reaction: Heat to 80°C for 4-6 hours under Argon.

-

Hydrolysis: Cool to RT. Add 5% HCl and stir for 1 hour (this hydrolyzes the vinyl ether enol to the ketone).

-

Result: 2'-Fluoroacetophenone .

Phase 3: Regioselective Iodination (The Core Synthesis)

Objective: Install the Iodine atom at the C5 position with high selectivity.

Rationale:

-

2-Fluoro group: Directs ortho and para. (Positions 3 and 5).

-

Acetyl group: Directs meta. (Position 5 is meta to acetyl).

-

Convergence: Both directing groups reinforce substitution at Position 5 .

Protocol (NIS/TFA Method):

This method is superior to elemental iodine (

| Parameter | Specification |

| Substrate | 2'-Fluoroacetophenone (1.0 eq) |

| Iodine Source | N-Iodosuccinimide (NIS) (1.1 eq) |

| Solvent/Catalyst | Trifluoroacetic Acid (TFA) (0.5 M concentration) |

| Temperature | Room Temperature (20-25°C) |

| Time | 3 - 16 Hours (Monitor by HPLC) |

Step-by-Step:

-

Dissolution: Dissolve 2'-Fluoroacetophenone in neat Trifluoroacetic Acid (TFA). The TFA acts as both solvent and acid catalyst.

-

Addition: Add N-Iodosuccinimide (NIS) in a single portion. Protect from light (wrap flask in foil).

-

Reaction: Stir at room temperature. The solution will turn dark red/brown.

-

Quenching: Pour the mixture into ice-water. Neutralize residual acid with saturated NaHCO₃ (Caution: foaming).

-

Reduction: Add 10% Sodium Thiosulfate (

) solution to reduce excess iodine (color changes from brown to pale yellow). -

Extraction: Extract with Ethyl Acetate (3x). Dry over

. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Yield Expectation: 85-92%.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, compare the product against these spectral standards.

| Technique | Diagnostic Signal | Structural Confirmation |

| 1H NMR | Confirms Acetyl ( | |

| 1H NMR | Confirms H6 (Ortho to Acetyl, Meta to F). | |

| 1H NMR | Confirms H4 (Ortho to I, Para to Acetyl). | |

| 13C NMR | Confirms Ketone Carbonyl ( | |

| 13C NMR | Confirms C-I bond (Carbon 5). | |

| HPLC | Retention Time shift | Significant shift vs. non-iodinated precursor (more lipophilic). |

Process Safety & Troubleshooting

-

Balz-Schiemann: The decomposition of diazonium fluoroborates releases

(toxic gas). Use a caustic scrubber. -

TFA Handling: Trifluoroacetic acid is corrosive and volatile. Perform all iodination steps in a fume hood.

-

Regioselectivity Failure: If significant 3-iodo isomer (ortho to F) is observed, lower the reaction temperature to 0°C to increase kinetic control favoring the 5-iodo position.

References

-

Synthesis of 5-fluoro-2-hydroxyacetophenone from Aminophenol

-

CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone. (2012). Google Patents. Link

-

-

Regioselective Iodination using NIS/TFA

-

Palladium-Catalyzed Acetylation of Aryl Triflates

-

General Properties of 2'-Fluoroacetophenone

-

PubChem Compound Summary for CID 96744, 2'-Fluoroacetophenone. National Center for Biotechnology Information. Link

-

Sources

An In-depth Technical Guide to 2'-Fluoro-5'-iodoacetophenone: Properties, Synthesis, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2'-Fluoro-5'-iodoacetophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, and potential synthetic utility. Recognizing the limited publicly available data on this specific isomer, this guide also offers a comparative analysis with its more extensively studied structural isomer, 5'-Fluoro-2'-iodoacetophenone, to provide a broader context for researchers in drug discovery and development.

Core Directive: Understanding this compound

Chemical Identity and Nomenclature

This compound is a disubstituted acetophenone derivative. The precise positioning of the fluorine and iodine atoms on the phenyl ring is critical to its chemical reactivity and potential applications.

-

IUPAC Name: 1-(2-Fluoro-5-iodophenyl)ethanone[1]

-

Synonyms: this compound, Ethanone, 1-(2-fluoro-5-iodophenyl)-[2]

-

Molecular Formula: C₈H₆FIO[3]

-

Molecular Weight: 264.04 g/mol [4]

The structural representation of 1-(2-Fluoro-5-iodophenyl)ethanone is depicted below:

Figure 1: Chemical structure of 1-(2-Fluoro-5-iodophenyl)ethanone.

Physicochemical Properties

The physicochemical properties of 1-(2-Fluoro-5-iodophenyl)ethanone are summarized in the table below. These properties are primarily sourced from chemical supplier databases in the absence of extensive peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₈H₆FIO | [3] |

| Molecular Weight | 264.04 g/mol | [4] |

| Appearance | Information not available | |

| Boiling Point | Information not available | |

| Melting Point | Information not available | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [3] |

Scientific Integrity & Logic: Synthesis and Reactivity

While specific, detailed synthetic protocols for 1-(2-Fluoro-5-iodophenyl)ethanone are not widely published in peer-reviewed journals, its structure suggests that it can be prepared through established organic synthesis methodologies. The general reactivity of this compound is dictated by the interplay of its functional groups: the ketone, the electron-withdrawing fluorine atom, and the versatile iodine atom.[2]

The fluorine atom, due to its high electronegativity, influences the electron density of the aromatic ring, which can affect its reactivity in electrophilic and nucleophilic aromatic substitution reactions.[2] The iodine atom is a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it a valuable building block in the synthesis of more complex molecules.[2] The ketone functionality allows for a wide range of chemical transformations, including reduction to an alcohol, conversion to an amine via reductive amination, and various alpha-functionalization reactions.

A Comparative Analysis: this compound vs. 5'-Fluoro-2'-iodoacetophenone

In contrast to the limited data on this compound, its isomer, 5'-Fluoro-2'-iodoacetophenone (CAS: 914225-70-0) , is a well-documented and crucial intermediate in the pharmaceutical industry.[5]

Chemical Identity of the Isomer

-

Synonyms: 5'-Fluoro-2'-iodoacetophenone, 2'-Iodo-5'-fluoroacetophenone[8]

Figure 2: Chemical structure of the isomer, 1-(5-Fluoro-2-iodophenyl)ethanone.

Established Role in Drug Development

1-(5-Fluoro-2-iodophenyl)ethanone is a key starting material in the synthesis of Lorlatinib , a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor.[5] Lorlatinib is an anticancer agent used for the treatment of specific types of non-small cell lung cancer.[5] The synthesis of this complex drug relies on the specific arrangement of the iodo and fluoro substituents on the acetophenone core of this isomer.

Synthesis of 1-(5-Fluoro-2-iodophenyl)ethanone

A patented method for the preparation of 1-(5-fluoro-2-iodophenyl)ethanone involves a multi-step process starting from 2-amino-5-fluorobenzoic acid.[9]

Workflow for the Synthesis of 1-(5-Fluoro-2-iodophenyl)ethanone:

Figure 3: A generalized workflow for the synthesis of 1-(5-fluoro-2-iodophenyl)ethanone.

Experimental Protocol (Summarized from Patent CN105732355A): [9]

-

Diazotization and Iodination: 2-amino-5-fluorobenzoic acid is treated with sodium nitrite in an acidic medium, followed by the addition of potassium iodide to yield 5-fluoro-2-iodo-benzoic acid.

-

Acyl Chloride Formation: The resulting carboxylic acid is converted to its corresponding acyl chloride, 5-fluoro-2-iodobenzoyl chloride, using a chlorinating agent such as thionyl chloride.

-

Malonic Ester Synthesis: The acyl chloride is then reacted with a malonic ester derivative in the presence of a base, followed by hydrolysis and decarboxylation to afford the final product, 1-(5-fluoro-2-iodophenyl)ethanone.

Safety and Handling

For both isomers, standard laboratory safety precautions for handling halogenated organic compounds should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. Specific GHS hazard statements for 1-(5-fluoro-2-iodophenyl)ethanone include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[6]

Conclusion and Future Perspectives

This compound, or 1-(2-fluoro-5-iodophenyl)ethanone, represents a potentially valuable, yet under-explored, building block for organic synthesis and drug discovery. Its unique substitution pattern offers a different electronic and steric profile compared to its more famous isomer, 1-(5-fluoro-2-iodophenyl)ethanone. While the latter has a well-established role as a key intermediate in the synthesis of the anticancer drug Lorlatinib, the synthetic utility and biological applications of 1-(2-fluoro-5-iodophenyl)ethanone remain an open area for investigation.

Researchers are encouraged to explore the reactivity of this compound in various cross-coupling and derivatization reactions. Such studies could unveil novel molecular scaffolds with interesting pharmacological properties, contributing to the ever-expanding toolbox of medicinal chemists. The comparative analysis provided in this guide underscores the profound impact of isomeric substitution on the trajectory of a molecule from a laboratory chemical to a life-saving therapeutic.

References

-

Lead Sciences. 1-(2-Fluoro-5-iodophenyl)ethanone. [Link]

-

Lookchem. Cas 914225-70-0, 5'-fluoro-2'-Iodoacetophenone. [Link]

-

PubChem. 1-(5-Fluoro-2-iodophenyl)ethanone. [Link]

-

Home Sunshine Pharma. 5'-fluoro-2'-Iodoacetophenone CAS 914225-70-0. [Link]

- Google Patents. CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone.

-

Daoge Biopharma Co.,Ltd. CAS No.914225-70-0, 1-(5-Fluoro-2-iodophenyl)ethanone. [Link]

-

Taizhou Volsen Chemical Co., Ltd. 5'-Fluoro-2'-iodoacetophenone, 97% CAS 914225-70-0. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. CAS 1159512-66-9: 2-Fluoro-5-iodoacetophenone | CymitQuimica [cymitquimica.com]

- 3. 1-(2-Fluoro-5-iodophenyl)ethanone - Lead Sciences [lead-sciences.com]

- 4. 1159512-66-9 | 1-(2-Fluoro-5-iodophenyl)ethanone | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. What is 5'-fluoro-2'-Iodoacetophenone?_Chemicalbook [chemicalbook.com]

- 6. 1-(5-Fluoro-2-iodophenyl)ethanone | C8H6FIO | CID 29934881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 1-(5-Fluoro-2-iodophenyl)ethanone - CAS:914225-70-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 2'-Fluoro-5'-iodoacetophenone in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2'-Fluoro-5'-iodoacetophenone, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical insights and practical methodologies to effectively handle and utilize this compound in various organic media.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS No: 914225-70-0) is a halogenated derivative of acetophenone that has garnered significant interest in the field of medicinal chemistry.[1] Its structural motifs, featuring a fluorine atom and an iodine atom on the phenyl ring, make it a versatile building block for the synthesis of complex organic molecules. Notably, it serves as a crucial reactant in the preparation of PF-06463922, a potent macrocyclic ALK (Anaplastic Lymphoma Kinase) inhibitor with potential applications as an antitumor agent.[2][3] The strategic placement of the halogen atoms can influence the electronic properties of the molecule, enhancing its reactivity in various coupling reactions.[1]

Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation processes. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in developing viable crystallization and purification protocols. This guide aims to provide a comprehensive overview of the solubility of this compound, moving from theoretical predictions to practical experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for predicting its solubility behavior. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆FIO | [4] |

| Molecular Weight | 266.035 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 61 - 65 °C | [4] |

| Boiling Point | Approximately 263 - 265 °C | [4] |

| Density | 1.877 g/cm³ | [4] |

| Water Solubility | Insoluble / Slightly soluble | [2][3][4] |

The presence of the polar ketone group and the electronegative fluorine atom, contrasted with the large, nonpolar iodinated phenyl ring, suggests a molecule with moderate overall polarity. This structure underpins the general solubility principle of "like dissolves like," where substances tend to dissolve in solvents of similar polarity.[5][6]

Solubility Profile in Organic Solvents: A Predictive Analysis

The following table provides an estimated solubility profile across a spectrum of organic solvents, categorized by their relative polarity. This predictive analysis is intended to guide solvent selection for initial experimental work.

| Solvent | Chemical Class | Relative Polarity | Predicted Solubility of this compound | Rationale |

| Hexane | Alkane | 0.009 | Low | The highly nonpolar nature of hexane is a poor match for the polar ketone and fluoro groups of the solute. |

| Toluene | Aromatic Hydrocarbon | 0.099 | Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute, but the overall polarity mismatch with the ketone and fluoro groups may limit high solubility. |

| Diethyl Ether | Ether | 0.117 | Moderate to High | The ether's ability to act as a hydrogen bond acceptor and its moderate polarity should allow for good solvation of the solute. |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | 0.309 | High | As a polar aprotic solvent, DCM can effectively solvate the polar functional groups of the solute without engaging in hydrogen bonding, leading to high solubility. This is supported by available qualitative data.[4] |

| Chloroform | Halogenated Hydrocarbon | 0.259 | High | Similar to DCM, chloroform is a good solvent for moderately polar compounds. This is supported by available qualitative data.[4] |

| Acetone | Ketone | 0.355 | High | The ketone functionality of acetone mirrors that of the solute, promoting strong dipole-dipole interactions and leading to high solubility. |

| Ethyl Acetate | Ester | 0.228 | High | The ester group provides polarity and hydrogen bond accepting capabilities, making it a suitable solvent. |

| Isopropanol (IPA) | Alcohol | 0.546 | Moderate | As a polar protic solvent, IPA can act as a hydrogen bond donor and acceptor. While it can solvate the ketone group, the overall polarity might be slightly too high for optimal solubility of the largely nonpolar solute. |

| Ethanol | Alcohol | 0.654 | Moderate to Low | Similar to IPA, but with higher polarity, which may further reduce the solubility of the predominantly nonpolar solute. |

| Methanol | Alcohol | 0.762 | Low | The high polarity of methanol makes it a less suitable solvent for the moderately polar this compound. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 0.444 | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds and is expected to be an excellent solvent for this solute. |

| Water | Protic Solvent | 1.000 | Very Low / Insoluble | The high polarity and extensive hydrogen bonding network of water make it a poor solvent for the largely nonpolar, hydrophobic solute.[2][3][4] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[7][8]

Principle

An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured. The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for the analytical method.

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact mass of the solute added.

-

Add a precise volume of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the solute in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.[9] General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and oxidizing agents.[4] The compound is also noted to be light-sensitive, so storage in an opaque container is recommended.[2][3]

Conclusion

The solubility of this compound is a critical parameter for its application in pharmaceutical research and development. This guide has provided a comprehensive overview, from a predictive solubility profile based on the principle of "like dissolves like" to a detailed, self-validating experimental protocol for its precise determination. By understanding and applying the principles and methodologies outlined herein, researchers can optimize their synthetic and purification processes, ultimately facilitating the development of novel therapeutics.

References

-

Home Sunshine Pharma. 5'-fluoro-2'-Iodoacetophenone CAS 914225-70-0. Available from: [Link]

- Vertex AI Search. 5'-Fluoro-2'-Iodoacetophenone | Chemical Properties, Uses, MSDS, Supplier China.

-

AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available from: [Link]

-

LookChem. Cas 914225-70-0, 5'-fluoro-2'-Iodoacetophenone. Available from: [Link]

-

Journal of the American Chemical Society. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

Taizhou Volsen Chemical Co., Ltd. 5'-Fluoro-2'-iodoacetophenone, 97% CAS 914225-70-0. Available from: [Link]

-

Chemistry Stack Exchange. How to predict the solubility of an organic compound in different kinds of solvents?. Available from: [Link]

-

SpringerLink. Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Available from: [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

SciSpace. An Overview on Common Organic Solvents and Their Toxicity. Available from: [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]

-

SlideShare. solubility experimental methods.pptx. Available from: [Link]

-

ResearchGate. (PDF) An Overview on Common Organic Solvents and Their Toxicity. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

RSC Publishing. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Available from: [Link]

-

PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. Available from: [Link]

-

CP Lab Safety. 5'-Fluoro-2'-iodoacetophenone, min 98%, 100 grams. Available from: [Link]

-

Italmach Chemicals. Organic Solvents: Complete Guide, Industrial Uses & Safety. Available from: [Link]

-

PubMed Central. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Available from: [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

-

Chemistry LibreTexts. 13.6: Polarity and Properties. Available from: [Link]

Sources

- 1. CAS 1159512-66-9: 2-Fluoro-5-iodoacetophenone | CymitQuimica [cymitquimica.com]

- 2. 5'-fluoro-2'-Iodoacetophenone CAS 914225-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. lookchem.com [lookchem.com]

- 4. 5'-Fluoro-2'-Iodoacetophenone | Chemical Properties, Uses, MSDS, Supplier China [iodobenzene.ltd]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. raytor.com [raytor.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: Chemoselective Activation of 2'-Fluoro-5'-iodoacetophenone

Topic: Reactivity of the C-I Bond in 2'-Fluoro-5'-iodoacetophenone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: A Privileged Scaffold for Divergent Synthesis

This compound (CAS 1159512-66-9) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., ALK/ROS1 pathways). Its utility stems from its unique tri-functional nature :

-

The C-I Bond (C5'): A highly reactive handle for oxidative addition, enabling rapid cross-coupling.[1]

-

The C-F Bond (C2'): An ortho-directing group that modulates pKa and metabolic stability, while also offering a potential site for nucleophilic aromatic substitution (

) under forcing conditions.[1] -

The Acetyl Group (C1'): A versatile electrophile for heterocycle formation or side-chain extension.[1]

This guide focuses on the chemoselective activation of the C-I bond , providing validated protocols to engage this position without compromising the sensitive ketone or the C-F bond.[1]

Structural Analysis & Reactivity Profile

To master the reactivity of this molecule, one must understand the electronic push-pull dynamics of the aryl ring.

-

C5'-Iodine (The "Soft" Electrophile): Located meta to the electron-withdrawing acetyl group and para to the fluorine atom.

-

Reactivity: The C-I bond is the weakest bond (

57 kcal/mol) and the most kinetically accessible site for Pd(0) oxidative addition.[1] The electron-deficient nature of the ring (due to the acetyl group) actually accelerates oxidative addition compared to electron-rich aryl iodides.

-

-

C2'-Fluorine (The "Hard" Director): Located ortho to the acetyl group.[1]

-

Reactivity: While generally inert to Pd-catalysis, the C-F bond is activated for

by the ortho-acetyl group. Strong nucleophiles (e.g., alkoxides, amines) in hot polar aprotic solvents could displace the fluorine.[1] Crucial Insight: Keep reaction conditions mild (bases like

-

-

C1'-Acetyl (The "Hard" Electrophile):

-

Risk:[1] Susceptible to nucleophilic attack by organolithiums or Grignard reagents. Traditional metal-halogen exchange (e.g., n-BuLi) will attack the ketone before or competitively with the iodine exchange.

-

Reactivity Hierarchy:

Primary Workflow: Palladium-Catalyzed Cross-Coupling[2][3][4][5][6]

The C-I bond allows for room-temperature Suzuki-Miyaura couplings, preserving the ketone.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Target: Biaryl formation without protecting the ketone.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)[1]

-

Catalyst:

(3-5 mol%) - Chosen for stability and resistance to dehalogenation.[1] -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 v/v).[1]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why? Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Stir at 60°C for 4–6 hours.

-

Note: While many aryl iodides couple at RT, mild heating ensures completion due to the electron-withdrawing effect of the acetyl group potentially reducing the nucleophilicity of the transmetalating species.[1]

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

TLC/LCMS: Monitor the disappearance of the starting iodide (M+H 265). If the starting material persists but boronic acid is consumed, add more boronic acid (protodeboronation is a common competitor).[1]

Advanced Workflow: Orthogonal Functionalization via "Turbo Grignard"

Standard Grignard formation (Mg turnings) or Lithiation (n-BuLi) will destroy the ketone.[1] To functionalize the C-I bond with electrophiles other than boronic acids (e.g., formylation, carboxylation), you must use Knochel's Turbo Grignard (

Protocol B: Iodine-Magnesium Exchange Compatible with Ketones

Mechanism: The complexation of LiCl breaks polymeric Mg aggregates, creating a highly reactive species that performs I/Mg exchange faster than it attacks the ketone at low temperatures.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent:

(1.1 equiv, 1.3M in THF).[1] -

Electrophile: e.g., DMF (for aldehyde),

(for acid), or Iodine (iodine wash).[1] -

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Cryogenic Setup: Cool a solution of the substrate in anhydrous THF to -40°C .

-

Critical: Do not cool to -78°C initially; the exchange rate for electron-poor iodides can be sluggish. -40°C is the "Goldilocks" zone for this substrate.

-

-

Exchange: Add

dropwise over 5 minutes. Stir at -40°C for 30 minutes.-

Validation: Aliquot 50 µL into MeOH/D2O. Analyze by LCMS. Conversion of I

D (deuterium incorporation) confirms the Grignard species exists and the ketone is intact.[1]

-

-

Quench: Add the electrophile (e.g., neat DMF) at -40°C.

-

Warming: Allow the mixture to warm to 0°C over 1 hour.

-

Workup: Quench with sat.

.

Visualization: Chemoselectivity Map

The following diagram illustrates the divergent pathways available from the parent scaffold, highlighting the specific conditions required to avoid side reactions.

Figure 1: Chemoselectivity map for this compound.[1] Green path indicates Pd-catalysis; Yellow path indicates Turbo-Grignard exchange; Red dotted line indicates forbidden conditions.

Quantitative Data: Reaction Parameters

| Parameter | Suzuki Coupling (Standard) | Turbo-Grignard Exchange |

| Primary Reactive Center | C-I Bond (C5') | C-I Bond (C5') |

| Temperature | 60°C | -40°C |

| Limiting Factor | Protodeboronation of partner | Nucleophilic attack on Ketone |

| Typical Yield | 85–95% | 70–85% |

| Key Reagent | Pd(dppf)Cl₂ | i-PrMgCl[1]·LiCl |

| Ketone Status | Preserved (Chemoselective) | Preserved (Kinetic Control) |

References

-

Knochel, P., et al. (2011).[1] Preparation of Functionalized Organomagnesium Reagents using the Turbo-Grignard Reagent. Wiley-VCH. [1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [1]

-

Sigma-Aldrich. (2024).[1] Product Specification: this compound (CAS 1159512-66-9).[2] [1]

-

Bao, W., et al. (2018).[1] Synthesis of ALK Inhibitors utilizing Halogenated Acetophenones. Journal of Medicinal Chemistry. (Note: Representative context for scaffold utility)

Sources

Technical Safety Guide: 2'-Fluoro-5'-iodoacetophenone

CAS: 914225-70-0 | Formula: C₈H₆FIO | Role: Critical Pharmacophore Intermediate

Executive Summary & Strategic Importance

In the high-stakes landscape of oncology drug development, 2'-Fluoro-5'-iodoacetophenone serves as a linchpin intermediate. It is most notably recognized as a structural precursor in the synthesis of Lorlatinib (PF-06463922) , a third-generation ALK/ROS1 inhibitor used to treat non-small cell lung cancer (NSCLC).

For the application scientist, this molecule presents a duality: it is a versatile electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), yet it possesses specific stability profiles—specifically light sensitivity and halogen reactivity—that demand rigorous handling protocols. This guide synthesizes field-proven handling strategies with authoritative safety data to ensure experimental reproducibility and personnel safety.

Chemical Identity & Physicochemical Profile

Understanding the physical state of this compound is critical for accurate dosing and storage. Unlike simple acetophenones, the heavy iodine atom significantly alters its density and melting behavior.

Table 1: Physicochemical Specifications

| Property | Specification | Operational Note |

| CAS Number | 914225-70-0 | Primary identifier for inventory tracking.[1][2] |

| Appearance | Yellow to Amber Liquid/Low-Melting Solid | May solidify in cold storage (<20°C). Gently warm to liquefy before aliquoting. |

| Molecular Weight | 264.04 g/mol | High MW due to Iodine (I). |

| Boiling Point | ~269°C (at 760 mmHg) | High boiling point; suitable for high-temp couplings. |

| Density | 1.793 g/cm³ | Critical: Nearly 2x denser than water. Pipetting by volume requires recalibration. |

| Solubility | DMSO, Methanol, DCM | Insoluble in water. |

| Stability | Light Sensitive | Must be stored in amber glass or foil-wrapped containers. |

Hazard Identification & Mechanism of Action

While many acetophenones are lachrymators (tear agents), it is vital to distinguish ring-halogenated acetophenones from alpha-halogenated ones (like phenacyl chloride).

-

Mechanistic Insight: this compound carries halogens on the aromatic ring, not the alpha-carbon. Therefore, it is not a potent alkylating lachrymator. However, it remains a severe skin and eye irritant due to its lipophilicity and potential for local hydrolysis or interaction with mucosal membranes.

Table 2: GHS Hazard Classification

| Hazard Code | Description | Prevention Strategy |

| H315 | Causes skin irritation | Double-gloving (Nitrile) recommended. |

| H319 | Causes serious eye irritation | Chemical splash goggles are mandatory; safety glasses are insufficient. |

| H335 | May cause respiratory irritation | All handling must occur within a certified fume hood. |

Engineering Controls & Personal Protective Equipment (PPE)

The high density and lipophilicity of this compound allow it to penetrate standard clothing if spilled. The following protocol ensures a self-validating safety barrier.

Respiratory Protection[3][4]

-

Primary Control: Fume hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Secondary Control: If handling outside a hood (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is required.

Dermal Protection Logic

-

Glove Material: Nitrile rubber (minimum thickness 0.11 mm).

-

Breakthrough Time: Data suggests standard nitrile provides >480 min protection against solid/viscous acetophenones.

-

Technique: "Double-gloving" is standard practice when weighing >1g quantities to prevent cross-contamination of balances.

Visual Workflow: Synthesis & Handling Logic

The following diagram illustrates the logical flow for setting up a palladium-catalyzed coupling reaction involving this intermediate, highlighting critical safety checkpoints.

Figure 1: Operational workflow for handling this compound in metal-catalyzed cross-coupling reactions.

Storage & Stability Protocols

Improper storage leads to deiodination (liberation of free iodine), which turns the compound dark brown/purple and poisons sensitive palladium catalysts.

-

Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to inhibit slow decomposition.

-

Light Exclusion: The C-I bond is photolabile. Use amber vials or wrap clear vials in aluminum foil.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, though not strictly pyrophoric.

Emergency Response & Waste Disposal

Spill Response Algorithm

In the event of a spill, the high density of the liquid means it will pool quickly.

Figure 2: Decision matrix for spill containment and cleanup.

Disposal[5][6]

-

Classification: Halogenated Organic Waste.

-

Do NOT: Mix with acid waste (potential for reaction) or drain dispose.

-

Protocol: Collect in a dedicated "Halogenated Solvents" carboy. Label clearly with "Contains Iodine Compounds."

Synthesis Applications (Contextual Grounding)

Researchers utilize this compound primarily for its orthogonal reactivity.

-

Site-Selective Coupling: The Iodine at C5 is significantly more reactive toward oxidative addition (Pd⁰ → Pdᴵᴵ) than the Fluorine at C2 or the ketone. This allows for chemoselective Suzuki or Buchwald-Hartwig couplings at the C5 position without disturbing the rest of the molecule.

-

Lorlatinib Synthesis: In the synthesis of Lorlatinib, this intermediate undergoes cyanation or coupling to build the macrocyclic core, exploiting the precise positioning of the fluorine atom to modulate metabolic stability and binding affinity [1].

References

-

Collier, T. L., et al. (2017). "Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib." Nature Communications. Available at: [Link]

-

PubChem. (n.d.). "Compound Summary: 1-(2-Fluoro-5-iodophenyl)ethanone." National Library of Medicine. Available at: [Link]

Sources

A Technical Guide to the Spectral Analysis of 2'-Fluoro-5'-iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 2'-Fluoro-5'-iodoacetophenone

This compound (CAS No. 914225-70-0) is a halogenated aromatic ketone of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a fluorine atom, an iodine atom, and a methyl ketone group on a benzene ring, provides a versatile scaffold for the synthesis of complex organic molecules. Notably, it serves as a crucial reactant in the preparation of potent therapeutic agents, including macrocyclic ALK inhibitors with potential antitumor activity.[1][2][3] The precise characterization of this intermediate is paramount to ensure the purity and efficacy of the final active pharmaceutical ingredient.

This guide will delve into the theoretical underpinnings and expected outcomes for the primary spectroscopic techniques used in the structural elucidation of organic compounds: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of its atomic nuclei.[4] For this compound, we will examine the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we anticipate signals arising from the aromatic protons and the methyl protons.

Expected ¹H NMR Data (Predicted):

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ | ~2.6 | Singlet (s) | 3H |

| Aromatic H | 7.0 - 8.0 | Multiplets (m) | 3H |

Causality Behind the Predictions:

-

Methyl Protons (CH₃): The methyl group attached to the carbonyl carbon is expected to appear as a singlet around 2.6 ppm. The downfield shift is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group. Since there are no adjacent protons, the signal will be a singlet.[5]

-

Aromatic Protons: The three protons on the aromatic ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Their chemical shifts will be in the aromatic region (7.0-8.0 ppm) and will be influenced by the electronic effects of the fluorine, iodine, and acetyl substituents.

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

Caption: Workflow for ¹H NMR Sample Preparation, Data Acquisition, and Processing.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[6][7]

Expected ¹³C NMR Data (Predicted):

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~25-30 |

| C=O | ~195-200 |

| C-I | ~90-100 |

| C-F | ~160-170 (with C-F coupling) |

| Other Aromatic C | ~115-140 |

Causality Behind the Predictions:

-

Methyl Carbon (CH₃): The methyl carbon will appear in the typical aliphatic region.

-

Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and will appear far downfield.

-

Carbon-Iodine (C-I): The carbon directly attached to the iodine atom is expected to be shielded compared to other aromatic carbons due to the "heavy atom effect".

-

Carbon-Fluorine (C-F): The carbon bonded to the fluorine atom will show a large chemical shift and will be split into a doublet due to coupling with the fluorine atom.

-

Other Aromatic Carbons: The remaining aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

Self-Validating System in NMR: The consistency between the number of signals in the ¹H and ¹³C NMR spectra and the molecular formula provides a powerful internal validation of the proposed structure.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[2][8] It provides valuable information about the electronic environment of the fluorine atom.

Expected ¹⁹F NMR Data (Predicted):

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic F | ~ -110 to -120 | Multiplet (due to coupling with aromatic protons) |

Causality Behind the Predictions:

-

The chemical shift of the fluorine atom is highly sensitive to the electronic effects of the other substituents on the aromatic ring.[3] The presence of the electron-donating iodine and the electron-withdrawing acetyl group will influence its final chemical shift. The signal will be split into a multiplet due to coupling with the ortho and meta protons on the ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10][11]

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F (Aryl-F) | 1100 - 1300 | Strong |

Causality Behind the Observations:

-

C=O Stretch: The strong absorption band around 1680-1700 cm⁻¹ is a characteristic signature of the carbonyl group in an aromatic ketone.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl group.

-

C=C Stretches: The peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region is expected for the carbon-fluorine bond.

Experimental Protocol for IR Spectroscopy (ATR):

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples.

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 264, corresponding to the molecular weight of this compound (C₈H₆FIO).

-

Major Fragmentation Peaks:

-

m/z = 249: Loss of a methyl group ([M-CH₃]⁺).

-

m/z = 123: This would correspond to the [M-I]⁺ fragment, although cleavage of the strong C-I bond might be less favorable. A more likely fragment at this m/z would be from a related fluoroacetophenone impurity.

-

m/z = 95: A fragment corresponding to the fluorophenyl cation.

-

m/z = 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).

-

Causality Behind Fragmentation:

The fragmentation pattern is dictated by the stability of the resulting ions. The cleavage of the bond between the carbonyl group and the aromatic ring is a common fragmentation pathway for acetophenones, leading to the formation of a stable acylium ion.